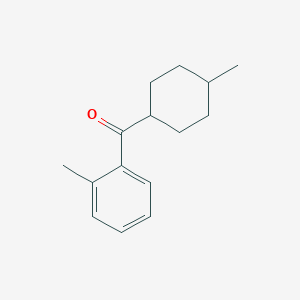
(4-Methylcyclohexyl)(2-methylphenyl)methanone
Overview
Description
“(4-Methylcyclohexyl)(2-methylphenyl)methanone” is an organic compound . It has a chemical formula of C15H20O and a molecular weight of 216.32 . The compound appears as a liquid .
Molecular Structure Analysis
The IUPAC name for this compound is (4-methylcyclohexyl)- (2-methylphenyl)methanone . Its InChI code is InChI=1S/C15H20O/c1-11-7-9-13 (10-8-11)15 (16)14-6-4-3-5-12 (14)2/h3-6,11,13H,7-10H2,1-2H3 . The SMILES representation is CC1CCC (CC1)C (=O)C2=CC=CC=C2C .
Physical And Chemical Properties Analysis
“(4-Methylcyclohexyl)(2-methylphenyl)methanone” is a liquid . It has a molecular weight of 216.32 . The compound’s storage temperature is room temperature .
Scientific Research Applications
1. Pharmaceutical Synthesis
(4-Methylcyclohexyl)(2-methylphenyl)methanone is a compound that can be used in the synthesis of various pharmaceuticals. Its structure is conducive to forming the backbone of more complex molecules, particularly in the creation of aromatic compounds with potential medicinal properties .
2. Material Science
In material science, this compound could be investigated for its properties when integrated into polymers or coatings. Its stability and aromatic structure may contribute to the development of materials with enhanced durability or specific interaction with light .
3. Chemical Research
As a reagent, (4-Methylcyclohexyl)(2-methylphenyl)methanone may be used in chemical research to study reaction mechanisms, particularly those involving electrophilic aromatic substitution due to its phenyl ring .
4. Biological Studies
Indole derivatives, which share a similar aromatic structure to (4-Methylcyclohexyl)(2-methylphenyl)methanone, have been found to possess various biological activities. This suggests potential for this compound in biological studies related to antiviral, anti-inflammatory, and anticancer activities .
5. Agricultural Chemistry
The compound’s potential to form derivatives could be explored in agricultural chemistry, particularly in the synthesis of new pesticides or herbicides, given its aromatic structure that is common in many agrochemicals .
6. Environmental Science
In environmental science, research could focus on the breakdown products of (4-Methylcyclohexyl)(2-methylphenyl)methanone and their environmental impact, as well as its potential use in environmental remediation processes .
7. Analytical Chemistry
This compound could be used as a standard or reference material in analytical chemistry to calibrate instruments or develop new analytical methods due to its defined structure and properties .
8. Cosmetic Industry
Although not directly indicated for use in cosmetics, the compound could be studied for its effects when used in cosmetic formulations, particularly in perfumery, where its aromatic nature could be beneficial .
Safety And Hazards
properties
IUPAC Name |
(4-methylcyclohexyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-6,11,13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFYZNGYEULLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylcyclohexyl)(2-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)
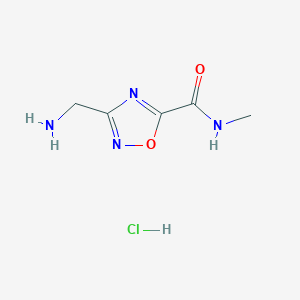

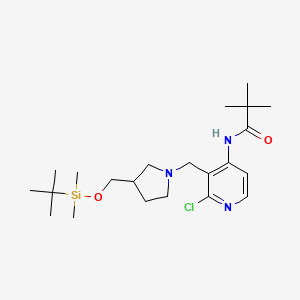
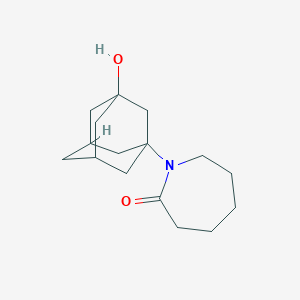
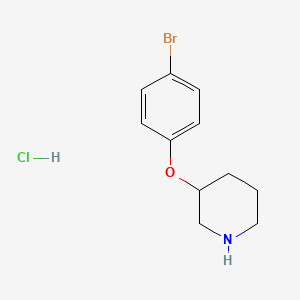
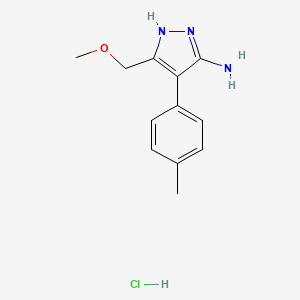
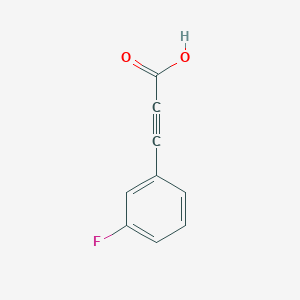
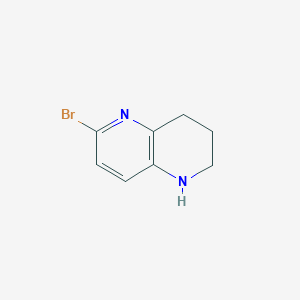
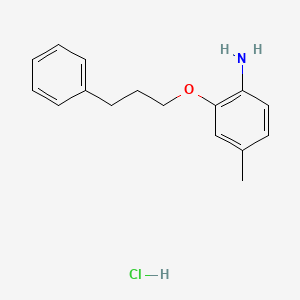

![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)
